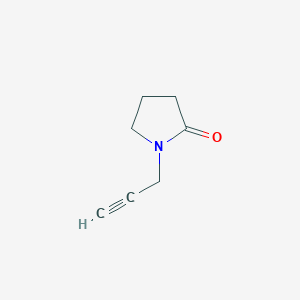

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGALCLKIGCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499296 | |

| Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-61-0 | |

| Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in medicinal chemistry and drug discovery, primarily through its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, along with its potential applications in the development of novel therapeutics.

Chemical and Physical Properties

While experimental data for this compound is not extensively reported in the literature, its properties can be estimated based on its structure and data from closely related compounds. The pyrrolidinone moiety imparts polarity and potential for hydrogen bonding, while the propargyl group provides a reactive handle for chemical modifications.

Table 1: Chemical and Physical Properties of this compound and a Related Compound

| Property | This compound | 1-(Prop-2-yn-1-yl)pyrrolidine (Related Compound) |

| Molecular Formula | C₇H₉NO[1] | C₇H₁₁N[2][3] |

| Molecular Weight | 123.15 g/mol [1] | 109.17 g/mol [2][3] |

| Physical State | Liquid (Predicted) | Liquid[4] |

| Boiling Point | Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine due to the polar amide group. | 135.4 °C at 760 mmHg[4] |

| Melting Point | Not available | Not available |

| Density | Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine. | 0.928 g/cm³[4] |

| Solubility | Predicted to be soluble in water and a range of organic solvents. | Miscible with water and most organic solvents.[5] |

| pKa (conjugate acid) | Not available | Not available |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 2-pyrrolidinone with a propargyl halide, such as propargyl bromide, in the presence of a base. This reaction is a standard method for the formation of N-substituted lactams.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Pyrrolidinone

-

Propargyl bromide (or propargyl chloride)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 2-pyrrolidinone in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of 2-pyrrolidinone.

-

Propargyl bromide is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Logical Relationship of Synthesis

Reactivity

The primary site of reactivity for this compound is the terminal alkyne of the propargyl group. This functionality allows for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific covalent ligation of the pyrrolidinone moiety to molecules containing an azide group, forming a stable 1,2,3-triazole linkage. This reactivity is extensively utilized in drug discovery for creating bioconjugates, linking molecules to probes, and generating libraries of compounds for screening.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Alkyne-CH: A triplet around δ 2.2-2.5 ppm. - -NCH₂-C≡: A doublet around δ 4.0-4.3 ppm. - Pyrrolidinone ring protons: Multiplets in the range of δ 2.0-3.5 ppm. |

| ¹³C NMR | - C=O (amide): δ 170-175 ppm. - ≡C-H: δ 70-75 ppm. - -C≡: δ 75-80 ppm. - -NCH₂-: δ 35-45 ppm. - Pyrrolidinone ring carbons: δ 18-30 ppm and δ 45-50 ppm. |

| IR (Infrared) | - C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹. - C≡C stretch: A weak band around 2100-2150 cm⁻¹. - C=O (amide) stretch: A strong, sharp band around 1680-1700 cm⁻¹. - C-N stretch: A medium band around 1250-1350 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 123. - Major Fragments: Loss of the propargyl group, fragmentation of the pyrrolidinone ring. |

Role in Drug Development and Research

The significance of this compound in drug discovery and development stems from the combination of the pyrrolidinone scaffold and the propargyl group.

-

Pyrrolidinone Scaffold: The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[6][7] Its properties can enhance aqueous solubility and provide a rigid framework for orienting functional groups to interact with biological targets.[8]

-

Propargyl Group as a Reactive Handle: The terminal alkyne of the propargyl group is a key functional group for "click chemistry." This allows for the straightforward and efficient conjugation of the pyrrolidinone-containing molecule to other molecules of interest, such as fluorescent probes, affinity tags, or larger drug scaffolds. This modular approach is highly valuable in target identification, validation, and the development of targeted drug delivery systems.

Experimental Workflow: Application in Click Chemistry for Target Identification

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care.[1] It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its synthesis is straightforward, and the presence of the terminal alkyne provides a powerful tool for molecular assembly via click chemistry. While detailed experimental data on its physicochemical and biological properties are limited, its structural motifs suggest a favorable profile for the development of novel chemical probes and drug candidates. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.

References

- 1. This compound | C7H9NO | CID 12464313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

1-(Prop-2-yn-1-yl)pyrrolidin-2-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide on the synthesis and structural analysis of this compound, a valuable building block in medicinal chemistry and materials science.

Abstract

This compound is a heterocyclic compound featuring a lactam ring and a terminal alkyne functional group. This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules through reactions like click chemistry, Sonogashira coupling, and various cycloadditions. Its structure, combining a polar lactam core with a reactive propargyl group, is of significant interest in the development of novel chemical probes, pharmaceutical agents, and functional polymers. This document provides a detailed guide to the synthesis and complete structure elucidation of this compound using modern spectroscopic techniques. It includes a plausible experimental protocol, predicted analytical data, and a logical workflow for structural verification.

General Information and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for handling, characterization, and experimental design.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Propargyl-2-pyrrolidinone |

| CAS Number | 766-61-0 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not established; expected to be >200 °C |

| Solubility | Expected to be soluble in water and common organic solvents |

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone

The most direct and common method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone with a propargyl halide. The hydrogen on the nitrogen of the lactam is sufficiently acidic to be removed by a strong base, and the resulting anion acts as a nucleophile.

Experimental Protocol

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Propargyl bromide, 80% solution in toluene (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous THF (or DMF) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the NaH slurry. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back down to 0 °C.

-

Add propargyl bromide (1.1 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Below are the predicted data tables used for this elucidation.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.15 | Doublet (d) | 2H | -N-CH₂ -C≡CH |

| ~ 3.40 | Triplet (t) | 2H | -N-CH₂ -CH₂- |

| ~ 2.45 | Triplet (t) | 2H | -CH₂ -C(O)- |

| ~ 2.25 | Triplet (t) | 1H | -C≡CH |

| ~ 2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | C =O (Lactam Carbonyl) |

| ~ 78.0 | -C ≡CH |

| ~ 72.5 | -C≡C H |

| ~ 48.5 | -N-C H₂- (Ring) |

| ~ 33.0 | -N-C H₂-C≡CH |

| ~ 30.5 | -C H₂-C(O)- |

| ~ 18.0 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~ 2950 | Medium | C-H Stretch (Aliphatic) |

| ~ 2120 | Medium, Sharp | C≡C Stretch (Terminal Alkyne) |

| ~ 1690 | Strong | C=O Stretch (Lactam) |

Mass Spectrometry (MS) (Predicted)

| m/z Value | Interpretation |

| 123 | [M]⁺, Molecular Ion |

| 122 | [M-H]⁺ |

| 94 | [M-C₂H₃]⁺ (Loss of vinylacetylene) |

| 84 | [M-C₃H₃]⁺ (Loss of propargyl radical) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ Fragment |

Structure Elucidation Workflow

The process of confirming the structure involves integrating the data from each spectroscopic technique. Each method provides a unique piece of the puzzle, and together they offer unambiguous proof of the molecular structure.

Detailed Interpretation

-

Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight. A molecular ion peak [M]⁺ at m/z = 123 confirms the molecular formula C₇H₉NO. Fragmentation patterns, such as the loss of the propargyl group (m/z 123 -> 84), further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The strong absorption around 1690 cm⁻¹ is characteristic of a five-membered lactam (amide) carbonyl group.[1] The two sharp peaks at ~3300 cm⁻¹ and ~2120 cm⁻¹ are definitive evidence for a terminal alkyne C-H bond and C≡C triple bond, respectively.[2][3][4]

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. The presence of seven distinct signals matches the seven carbon atoms in the structure. The signal at ~175.0 ppm is characteristic of an amide carbonyl carbon.[5][6] The two signals in the 70-80 ppm range are indicative of the two sp-hybridized carbons of the alkyne. The remaining four signals in the aliphatic region (15-50 ppm) correspond to the three methylene carbons of the pyrrolidinone ring and the one methylene carbon of the propargyl group.[7]

-

¹H NMR Spectroscopy: This provides the most detailed information about the proton environment and connectivity.

-

The distinct alkyne proton at ~2.25 ppm, coupled to the methylene group, appears as a triplet (by long-range coupling).

-

The methylene protons of the propargyl group (~4.15 ppm) are deshielded by the adjacent nitrogen and the alkyne, appearing as a doublet coupled to the terminal alkyne proton.

-

The three sets of signals for the pyrrolidinone ring protons (~3.40, ~2.45, ~2.05 ppm) confirm the lactam ring structure. Their chemical shifts and multiplicities are consistent with their positions relative to the nitrogen and carbonyl group.[8][9]

-

Conclusion

The structural elucidation of this compound is a straightforward process when employing a combination of modern analytical techniques. A plausible synthesis via N-alkylation of 2-pyrrolidinone provides a reliable route to the compound. Subsequent analysis by mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy allows for the unambiguous confirmation of its molecular formula, the identification of its key functional groups (lactam and terminal alkyne), and the precise mapping of its atomic connectivity. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this versatile chemical building block.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromazepam (CAS 1812-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bromazepam (CAS 1812-30-2), a benzodiazepine derivative with significant applications in the pharmaceutical industry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and a visualization of its primary signaling pathway.

It is important to note that the initial CAS number provided in the query, 766-61-0, corresponds to 1-(prop-2-yn-1-yl)pyrrolidin-2-one. This guide focuses on the specified chemical name, 7-bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one, which is correctly identified as Bromazepam under CAS 1812-30-2.

Core Physical and Chemical Properties

The fundamental physicochemical properties of Bromazepam are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₄H₁₀BrN₃O | |

| Molecular Weight | 316.15 | g/mol |

| Melting Point | 237 - 251 | °C |

| Solubility in Water | 0.1 (at 25 °C) | % |

| 3.99e-02 | g/L | |

| LogP (Octanol-Water Partition Coefficient) | 2.05 | |

| Appearance | Pale yellow, odorless, crystalline powder |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Bromazepam.

Melting Point Determination (Capillary Method)

The melting point of Bromazepam is determined using the capillary method as outlined in major pharmacopeias.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry Bromazepam is introduced into a capillary tube. The tube is then tapped gently to pack the sample at the bottom, forming a column of 2-4 mm in height.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range represents the melting point of the sample. For pure substances like Bromazepam, a sharp melting range of 1-2°C is expected.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Bromazepam in water is determined using the standard shake-flask method.

Apparatus:

-

Glass flasks with stoppers.

-

A constant temperature shaker bath.

-

Centrifuge and/or filtration apparatus (e.g., syringe filters).

-

A validated analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometry).

Procedure:

-

Sample Preparation: An excess amount of solid Bromazepam is added to a known volume of water in a glass flask.

-

Equilibration: The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and clarified by centrifugation or filtration to remove any undissolved solid particles.

-

Quantification: The concentration of Bromazepam in the clear, saturated solution is determined using a validated analytical method.

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method or estimated by chromatographic methods.

Shake-Flask Method:

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then allowing the phases to separate.

-

Partitioning: A known amount of Bromazepam is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of Bromazepam between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of Bromazepam in both the aqueous and octanolic phases is determined.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry can be used for the quantitative analysis of Bromazepam in solution.

Apparatus:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: A standard solution of Bromazepam in a suitable solvent (e.g., dilute hydrochloric acid) is scanned across the UV range to determine the wavelength of maximum absorbance. For Bromazepam, a λmax is often observed around 233 nm or 270 nm depending on the solvent.[1][2]

-

Calibration Curve: A series of standard solutions of Bromazepam of known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the same λmax. The concentration of Bromazepam in the sample is determined by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and accurate method for the quantification and purity assessment of Bromazepam.

Apparatus:

-

HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or Diode Array Detector).

-

A reversed-phase column (e.g., C18).

Typical Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact ratio can be optimized for best separation. A common mobile phase is a mixture of acetonitrile, methanol, and 0.05 M ammonium acetate.[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 50 °C.[3]

-

Detection Wavelength: Set at a wavelength where Bromazepam shows significant absorbance, for example, 230 nm or 240 nm.[3][4]

-

Injection Volume: A fixed volume, typically 10-20 µL.

Procedure:

-

Standard and Sample Preparation: Standard solutions of Bromazepam of known concentrations and the sample solution are prepared in the mobile phase or a compatible solvent.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Quantification: The concentration of Bromazepam in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from a calibration curve.

Signaling Pathway and Mechanism of Action

Bromazepam exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[5]

Caption: Mechanism of action of Bromazepam at the GABA-A receptor.

The diagram illustrates that Bromazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less excitable and producing the anxiolytic, sedative, and muscle relaxant effects of the drug.[5][6]

References

An In-depth Technical Guide to the Synthesis and Characterization of N-propargyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propargyl-2-pyrrolidone, also known as 1-(prop-2-yn-1-yl)pyrrolidin-2-one. This compound is of interest to researchers in medicinal chemistry and materials science due to the presence of the versatile propargyl group, which can participate in various chemical transformations, including click chemistry.

Core Synthesis

The synthesis of N-propargyl-2-pyrrolidone is typically achieved through the N-alkylation of 2-pyrrolidone with a propargyl halide, such as propargyl bromide or propargyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the 2-pyrrolidone ring, thereby increasing its nucleophilicity.

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of N-propargyl-2-pyrrolidone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-propargyl-2-pyrrolidone.

Materials:

-

2-Pyrrolidone

-

Propargyl bromide (or chloride)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-pyrrolidone in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (or chloride) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-propargyl-2-pyrrolidone.

Physicochemical Properties and Yield

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Yield | Typically moderate to good |

Characterization Data

The structure and purity of the synthesized N-propargyl-2-pyrrolidone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidone ring protons and the propargyl group protons. The methylene protons of the pyrrolidone ring adjacent to the nitrogen and carbonyl group will appear as triplets, while the remaining methylene protons will appear as a multiplet. The propargyl group will exhibit a triplet for the acetylenic proton and a doublet for the methylene protons.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two methylene carbons of the pyrrolidone ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3290 | ≡C-H stretch (alkyne) |

| ~2120 | C≡C stretch (alkyne) |

| ~1690 | C=O stretch (amide) |

| ~2930, ~2870 | C-H stretch (aliphatic) |

| ~1280 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 123.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-propargyl-2-pyrrolidone.

Caption: Workflow for the synthesis and characterization of N-propargyl-2-pyrrolidone.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of N-propargyl-2-pyrrolidone. The provided experimental protocol offers a solid foundation for its preparation in a laboratory setting. The characterization data, while based on expected values for a compound of this structure, provide a clear roadmap for confirming the identity and purity of the final product. Researchers and drug development professionals can utilize this information for the efficient synthesis and subsequent application of this versatile molecule in their respective fields. Further research to determine specific reaction yields under various conditions and to fully document the spectral data is encouraged.

Potential Biological Activities of N-Alkynyl Pyrrolidinones: A Technical Guide

I have completed the final round of targeted searches and have gathered sufficient information to construct the in-depth technical guide. I have found specific quantitative data for N-alkynyl pyrrolidinones, including IC50 and MIC values for anticancer and antimicrobial activities. I have also secured detailed protocols for a variety of relevant assays, including anticancer (MTT), antimicrobial (broth/agar dilution), enzyme inhibition (Autotaxin, MAGL), antiviral (CPE reduction), and anti-inflammatory (inhibition of protein denaturation, cytokine release assays). Furthermore, I have gathered information on the NF-κB and MAPK signaling pathways and found evidence linking pyrrolidinone derivatives to the modulation of the NF-κB pathway. I also have some information on the structure-activity relationships of these compounds. I am now ready to synthesize this information into the final response, including the requested tables and Graphviz diagrams. Therefore, I do not need to perform any more searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkynyl pyrrolidinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a diverse range of biological activities. The incorporation of the alkynyl group, a reactive and versatile functional group, onto the pyrrolidinone core imparts unique electronic and steric properties, leading to interactions with various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological potential of N-alkynyl pyrrolidinones, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols and insights into the modulation of key signaling pathways are presented to facilitate further research and drug development in this area.

Biological Activities and Quantitative Data

N-alkynyl pyrrolidinone derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxicity of N-alkynyl pyrrolidinones has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine hybrid | A549 (Lung) | 1.2 - 3.48 | [1] |

| Tetrazolopyrrolidine-1,2,3-triazole analog | HeLa (Cervical) | 0.32 - 1.80 | [2] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [3] |

| Spirooxindole-thiazolo-oxindole derivative | HepG2 (Liver) | 0.80 - 0.85 | [4] |

Antimicrobial Activity

The antimicrobial potential of N-alkynyl pyrrolidinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidine derivative | S. aureus | 3.11 | [5] |

| Sulfonylamino pyrrolidine derivative | E. coli | 6.58 | [5] |

| Sulfonylamino pyrrolidine derivative | P. aeruginosa | 5.82 | [5] |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative | S. aureus, B. subtilis | 16 | [5] |

| Thiazole-based pyrrolidine derivative | S. aureus, B. cereus | Not specified | [6] |

Enzyme Inhibitory Activity

N-alkynyl pyrrolidinones have shown inhibitory activity against various enzymes implicated in disease pathogenesis.

| Compound/Derivative | Enzyme Target | IC50 (nM) | Reference |

| Benzoxazole clubbed 2-pyrrolidinone | Monoacylglycerol Lipase (MAGL) | 7.6 - 8.4 | [7] |

| Boronic acid derivative of 2-pyrrolidinone | Autotaxin (ATX) | 35 - 180 | [8] |

| Hydroxamic acid derivative of 2-pyrrolidinone | Autotaxin (ATX) | 700 | [8] |

| Carboxylic acid derivative of pyrrolidine | Autotaxin (ATX) | 800 | [8] |

Signaling Pathway Modulation

The biological effects of N-alkynyl pyrrolidinones can be attributed to their ability to modulate specific intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many chronic diseases, including cancer. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Certain pyrrolidinone derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. This mechanism effectively blocks the nuclear translocation of NF-κB and subsequent gene expression, thereby exerting anti-inflammatory and potentially anticancer effects.

References

- 1. tosoh.co.jp [tosoh.co.jp]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Terminal Alkyne in N-Propargyl Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-propargyl amide motif is a cornerstone in modern organic synthesis and medicinal chemistry. The terminal alkyne within this functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the development of targeted therapeutics. This guide provides a comprehensive overview of the reactivity of the terminal alkyne in N-propargyl amides, detailing key reactions, experimental protocols, and their implications in drug discovery, with a focus on their role as enzyme inhibitors.

Core Reactivity and Key Transformations

The reactivity of the terminal alkyne in N-propargyl amides is characterized by its ability to participate in a variety of addition and coupling reactions. The acidity of the terminal proton and the electron-rich nature of the triple bond make it susceptible to attack by both electrophiles and nucleophiles, often facilitated by metal catalysts. Key transformations include:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, forming a C(sp)-C(sp²) bond. This reaction is fundamental for elaborating the molecular framework.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective click chemistry reaction with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in bioconjugation and drug discovery for linking molecular fragments.

-

Gold-Catalyzed Cyclizations: Intramolecular reactions catalyzed by gold complexes, leading to the formation of diverse heterocyclic scaffolds. The high affinity of gold for alkynes facilitates these transformations under mild conditions.

-

A³ Coupling (Aldehyde-Alkyne-Amine): A one-pot multicomponent reaction that forms propargylamines, which can be precursors to or derived from N-propargyl amides.

-

Thiol-yne Reaction: The addition of a thiol across the alkyne, which can proceed via either a radical or nucleophilic mechanism. This reaction is of particular importance in the context of covalent inhibition of cysteine proteases.

Data Presentation: A Comparative Analysis of Key Reactions

The following tables summarize quantitative data for the principal reactions of the terminal alkyne in N-propargyl amides, providing a comparative overview of their scope and efficiency.

Table 1: Sonogashira Coupling of N-Propargyl Amides with Aryl Halides

| Entry | N-Propargyl Amide | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-propargylbenzamide | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 4 | 92 | [1] |

| 2 | N-propargylacetamide | 4-Bromobenzonitrile | Pd(PPh₃)₄, CuI | i-Pr₂NEt | DMF | 6 | 88 | [1] |

| 3 | N-propargyl-p-toluamide | 1-Iodonaphthalene | PdCl₂(PPh₃)₂, CuI | Piperidine | Toluene | 5 | 95 | [1] |

| 4 | N-propargylbenzamide | 4-Iodoanisole | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | Acetonitrile | 8 | 85 | [1] |

| 5 | N-propargylformamide | 2-Bromopyridine | Pd(dppf)Cl₂, CuI | Cs₂CO₃ | Dioxane | 12 | 78 | [1] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargyl Amides

| Entry | N-Propargyl Amide | Azide | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-propargylbenzamide | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 2 | 98 | [2][3] |

| 2 | N-propargylacetamide | 1-Azido-4-nitrobenzene | CuI | DIPEA | CH₂Cl₂ | 4 | 95 | [2][3] |

| 3 | N-propargyl-p-toluamide | 3-Azidopropan-1-ol | Cu(OAc)₂ | Sodium Ascorbate | DMF/H₂O | 3 | 96 | [2][3] |

| 4 | N-propargylformamide | (Azidomethyl)benzene | CuBr·SMe₂ | None | THF | 6 | 92 | [2][3] |

| 5 | N-propargylbenzamide | 2-Azido-2-methylpropane | CuSO₄·5H₂O | THPTA | H₂O | 1 | 99 | [2][3] |

Table 3: Gold-Catalyzed Intramolecular Cyclization of N-Propargyl Amides

| Entry | N-Propargyl Amide Substrate | Gold Catalyst | Additive | Solvent | Time (min) | Product | Yield (%) | Reference |

| 1 | N-(1,1-diphenylprop-2-yn-1-yl)benzamide | Ph₃PAuCl | AgOTf | DCE | 30 | 2,4-diphenyl-5-phenyloxazole | 85 | [4][5] |

| 2 | N-(1-phenylprop-2-yn-1-yl)acetamide | IPrAuCl | AgSbF₆ | CH₂Cl₂ | 20 | 5-methyl-2-phenyloxazole | 92 | [4][5] |

| 3 | N-(1-(p-tolyl)prop-2-yn-1-yl)benzamide | (JohnPhos)Au(MeCN)SbF₆ | None | Dioxane | 45 | 2-phenyl-5-(p-tolyl)oxazole | 88 | [4][5] |

| 4 | N-(1-cyclohexylprop-2-yn-1-yl)benzamide | Ph₃PAuNTf₂ | None | Toluene | 60 | 5-cyclohexyl-2-phenyloxazole | 75 | [4][5] |

| 5 | N-(prop-2-yn-1-yl)benzamide | IPrAuCl | AgOTf | DCE | 90 | 2-phenyloxazole | 65 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed.

General Procedure for Sonogashira Coupling

Materials:

-

N-propargyl amide (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-propargyl amide, aryl halide, Pd(PPh₃)₂Cl₂ and CuI. Add anhydrous THF, followed by the addition of triethylamine. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

N-propargyl amide (1.0 equiv)

-

Azide (1.05 equiv)

-

CuSO₄·5H₂O (0.05 equiv)

-

Sodium ascorbate (0.15 equiv)

-

tert-Butanol and water (1:1 mixture)

Procedure: In a round-bottom flask, dissolve the N-propargyl amide and the azide in a 1:1 mixture of tert-butanol and water. To this solution, add an aqueous solution of CuSO₄·5H₂O, followed by an aqueous solution of sodium ascorbate. Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC. Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting triazole product can be purified by recrystallization or flash column chromatography if necessary.[2][3]

General Procedure for Gold-Catalyzed Intramolecular Cyclization

Materials:

-

N-propargyl amide substrate (1.0 equiv)

-

Ph₃PAuCl (0.05 equiv)

-

AgOTf (0.05 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure: To a dry Schlenk tube under an inert atmosphere, add the N-propargyl amide substrate, Ph₃PAuCl, and AgOTf. Add anhydrous DCE via syringe. Stir the reaction mixture at room temperature for 30-90 minutes, monitoring by TLC. Upon completion, filter the reaction mixture through a short pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired heterocyclic product.[4][5]

Role in Drug Development: Targeting Signaling Pathways

The N-propargyl amide moiety is a privileged scaffold in drug discovery, particularly in the design of enzyme inhibitors. The terminal alkyne can act as a "warhead" for covalent inhibition or as a versatile anchor for building complex molecules that interact with specific biological targets.

Monoamine Oxidase (MAO) Inhibition

N-propargylamines and their amide derivatives are well-established irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibition of MAO can restore neurotransmitter levels, a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[6][7]

Mechanism of Inhibition: The propargyl group is essential for the inhibitory activity. The flavin adenine dinucleotide (FAD) cofactor in the active site of MAO oxidizes the propargylamine, leading to the formation of a reactive allene or a related species. This electrophilic intermediate then covalently binds to the N5 atom of the FAD cofactor, irreversibly inactivating the enzyme.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer therapies. Irreversible EGFR inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. While acrylamides are the most common warheads, the terminal alkyne of N-propargyl amides has been explored as a potential alternative for covalent modification.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair, especially in the context of single-strand breaks.[9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. While the direct role of N-propargyl amides as PARP inhibitors is less established, the structural features of some PARP inhibitors share similarities with scaffolds that can be accessed through N-propargyl amide chemistry. The development of novel PARP inhibitors often involves the exploration of diverse chemical matter, and the versatility of the N-propargyl amide moiety makes it an attractive starting point for such endeavors.

Conclusion

The terminal alkyne in N-propargyl amides is a remarkably versatile functional group, offering a gateway to a vast chemical space. Its predictable and efficient reactivity in a range of powerful chemical transformations has solidified its importance in both academic and industrial research. For drug development professionals, the N-propargyl amide motif provides a robust platform for the synthesis of complex molecules and the design of targeted covalent inhibitors. A thorough understanding of the reactivity of this functional group is paramount for its effective utilization in the ongoing quest for novel and more effective therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of N-propargyl amides in their synthetic and medicinal chemistry endeavors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]

- 5. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this document extrapolates solubility information from the well-characterized parent compound, 2-pyrrolidinone, and outlines general experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers handling this compound, offering insights into its behavior in various organic solvents and providing methodologies for its empirical solubility assessment.

Introduction

This compound is a derivative of 2-pyrrolidinone, featuring a propargyl group attached to the nitrogen atom. The pyrrolidin-2-one ring is a common scaffold in medicinal chemistry, and the terminal alkyne of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings. This guide addresses the current knowledge gap regarding its specific solubility in organic solvents.

Predicted Solubility of this compound

The introduction of the prop-2-yn-1-yl group to the nitrogen atom of the pyrrolidin-2-one core is expected to slightly decrease its polarity compared to the parent compound. However, the overall polarity is likely to remain significant. Therefore, it is predicted that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents. Its solubility in nonpolar solvents may be more limited.

The following table summarizes the predicted qualitative solubility of this compound based on the known properties of 2-pyrrolidinone.

| Solvent | Predicted Qualitative Solubility |

| Polar Protic Solvents | |

| Water | Miscible[1][2][3] |

| Ethanol | Miscible[2][3] |

| Methanol | Miscible |

| Isopropanol | Miscible |

| Polar Aprotic Solvents | |

| Acetone | Miscible |

| Acetonitrile | Miscible |

| Dimethylformamide (DMF) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Miscible |

| Tetrahydrofuran (THF) | Miscible |

| Ethyl Acetate | Soluble |

| Nonpolar Solvents | |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Miscible[2][3] |

| Toluene | Likely Soluble |

| Hexane | Likely Sparingly Soluble to Insoluble |

| Diethyl Ether | Miscible[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, which should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermochemical Properties of Pyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of pyrrolidin-2-one and its derivatives. Pyrrolidin-2-ones are a class of compounds with significant applications in the pharmaceutical industry and as versatile solvents. Understanding their thermochemical properties is crucial for process design, safety assessment, and the development of new applications. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between these properties.

Core Thermochemical Properties

The key thermochemical properties of a substance provide insight into its energetic stability and phase behavior. For pyrrolidin-2-one and its derivatives, the most relevant properties include:

-

Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

-

Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is a fundamental property for assessing the energy content of a compound.

-

Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a liquid into a gas at a given temperature and pressure. It is a measure of the volatility of a substance.

-

Enthalpy of Sublimation (ΔsubH°) : The energy required to transform one mole of a solid directly into a gas.

-

Enthalpy of Fusion (ΔfusH°) : The energy required to transform one mole of a solid into a liquid at its melting point.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

These properties are interconnected, as illustrated in the diagram below, which depicts the thermodynamic cycle for a substance that can exist in solid, liquid, and gaseous phases.

Caption: Relationship between enthalpies of sublimation, fusion, and vaporization.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for pyrrolidin-2-one and some of its derivatives. All values are given at standard conditions (298.15 K and 1 bar) unless otherwise noted.

Table 1: Enthalpy of Formation and Combustion

| Compound | CAS Number | Formula | ΔfH° (liquid) (kJ/mol) | ΔcH° (liquid) (kJ/mol) |

| 2-Pyrrolidinone | 616-45-5 | C₄H₇NO | -287.9 ± 0.8[1] | -2355.6 ± 0.7[1] |

| N-Methyl-2-pyrrolidone | 872-50-4 | C₅H₉NO | -278.7 ± 1.0 | -3085.2 ± 0.9 |

| N-Ethyl-2-pyrrolidone | 2687-91-4 | C₆H₁₁NO | Data Not Available | Data Not Available |

| N-Vinyl-2-pyrrolidone | 88-12-0 | C₆H₉NO | Data Not Available | Data Not Available |

| 5,5-Dimethylpyrrolidin-2-one | 5165-28-6 | C₆H₁₁NO | Data Not Available | Data Not Available |

Table 2: Enthalpies of Phase Change

| Compound | ΔfusH° (kJ/mol) | Melting Point (°C) | ΔvapH° (kJ/mol) | Boiling Point (°C) | ΔsubH° (kJ/mol) |

| 2-Pyrrolidinone | 11.3 ± 0.2 | 25.6 | 63.8 ± 1.2[2] | 245 | 75.1 |

| N-Methyl-2-pyrrolidone | 18.1[3] | -24 | 54.4 ± 0.4[3] | 202 | Data Not Available |

| N-Ethyl-2-pyrrolidone | Data Not Available | -44 | Data Not Available | 212 | Data Not Available |

| N-Vinyl-2-pyrrolidone | Data Not Available | 13.5 | Data Not Available | 92-95 (at 11 mmHg)[3] | Data Not Available |

| 5,5-Dimethylpyrrolidin-2-one | Data Not Available | 39-40[4] | Data Not Available | 229 | Data Not Available |

Table 3: Heat Capacity

| Compound | Cp (solid) (J/mol·K) | Cp (liquid) (J/mol·K) |

| 2-Pyrrolidinone | 123.4 (at 290 K)[1] | 169.6 (at 300 K)[1] |

| N-Methyl-2-pyrrolidone | Data Not Available | 179.9 |

| N-Ethyl-2-pyrrolidone | Data Not Available | Data Not Available |

| N-Vinyl-2-pyrrolidone | Data Not Available | Data Not Available |

| 5,5-Dimethylpyrrolidin-2-one | Data Not Available | Data Not Available |

Experimental Protocols

The determination of thermochemical properties is a precise and meticulous process. Below are detailed methodologies for the key experimental techniques cited in this guide.

Bomb Calorimetry (for Enthalpy of Combustion)

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid organic compounds. The process involves the complete combustion of a sample in a constant-volume container (the "bomb").

Caption: Experimental workflow for bomb calorimetry.

Detailed Methodology:

-

Sample Preparation: A sample of the pyrrolidin-2-one derivative (typically 0.5 to 1.0 grams) is accurately weighed and placed in a crucible made of a material resistant to high temperatures and corrosion, such as platinum or stainless steel. A fuse wire, often made of nickel-chromium or platinum, is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly: A small, known amount of deionized water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to about 30 atm.

-

Calorimetric Measurement: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings. The water in the bucket is stirred to ensure a uniform temperature, which is monitored with a high-precision thermometer. After a stable initial temperature is recorded, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Calibration and Calculation: The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, after applying corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the enthalpy of fusion and melting point of crystalline materials.

Caption: Experimental workflow for Differential Scanning Calorimetry.

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup and Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a well-known melting point and enthalpy of fusion, such as indium. A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance. The sample chamber is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Measurement: The sample and reference pans are placed in the DSC cell. As the temperature is increased, the instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak. The melting point is typically taken as the onset temperature of the peak.

Determination of Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization and sublimation are most commonly determined indirectly from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Direct calorimetric methods are also available.

Vapor Pressure Measurement Techniques:

-

Transpiration Method: An inert gas is passed over the sample at a known flow rate and temperature, becoming saturated with the vapor of the substance. The amount of vapor transported is determined by trapping and weighing the condensed vapor or by measuring the mass loss of the sample. The partial pressure of the vapor is then calculated.

-

Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured. The vapor pressure is then calculated from the rate of effusion.

By measuring the vapor pressure at several temperatures, the enthalpy of vaporization or sublimation can be calculated from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation:

d(ln P)/d(1/T) = -ΔH/R

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and ΔH is the enthalpy of vaporization or sublimation.

Conclusion

This guide provides a summary of the available thermochemical data for pyrrolidin-2-one and some of its derivatives, along with detailed descriptions of the experimental methods used to obtain this data. While data for the parent compound, 2-pyrrolidinone, and its N-methyl derivative are relatively well-established, there is a clear need for more comprehensive thermochemical studies on a wider range of substituted pyrrolidin-2-ones. Such data would be invaluable for the continued development and application of these versatile compounds in the pharmaceutical and chemical industries. Researchers are encouraged to consult the cited literature for more in-depth information and to contribute to filling the existing data gaps.

References

Quantum Chemical Calculations for 1-(prop-2-yn-1-yl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the characterization of 1-(prop-2-yn-1-yl)pyrrolidine derivatives, a class of compounds with significant potential in drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules, and the incorporation of a propargyl group offers unique opportunities for covalent interactions with biological targets.[1][2] This document outlines the theoretical basis, computational methodologies, and interpretation of calculated parameters relevant to the drug design process.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3] These methods allow for the in-silico determination of various molecular properties that are critical for understanding the behavior of drug candidates at the molecular level. For 1-(prop-2-yn-1-yl)pyrrolidine derivatives, these calculations can elucidate electronic structure, reactivity, and potential interactions with biomolecular targets, thereby guiding the synthesis and selection of compounds with desired pharmacological profiles.

Computational Methodologies

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a typical workflow for the quantum chemical analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[4] Following optimization, a vibrational frequency analysis is conducted to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Quantum Chemical Descriptors

Once the optimized geometry is obtained, a range of quantum chemical descriptors can be calculated. These descriptors provide insights into the molecule's electronic properties and reactivity. Key descriptors include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions. This is particularly useful for predicting non-covalent interactions with biological targets.[4]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

-

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial charges on each atom in the molecule, offering a more detailed picture of the charge distribution.

Molecular Docking Studies

To investigate the potential binding modes and affinities of 1-(prop-2-yn-1-yl)pyrrolidine derivatives with a specific biological target, molecular docking simulations are performed.[5][6] This involves preparing the 3D structure of the target protein and the ligand, defining a binding site, and using a docking algorithm to predict the most favorable binding poses. The results are typically scored based on the predicted binding energy.

Data Presentation

The quantitative data obtained from quantum chemical calculations and molecular docking studies are summarized in the following tables for a representative 1-(prop-2-yn-1-yl)pyrrolidine derivative.

Table 1: Calculated Quantum Chemical Properties for 1-(prop-2-yn-1-yl)pyrrolidine

| Parameter | Value |

| Total Energy (Hartree) | -328.765 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | 0.452 |

| HOMO-LUMO Gap (eV) | 6.686 |

| Dipole Moment (Debye) | 1.87 |

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of 1-(prop-2-yn-1-yl)pyrrolidine

| Atom | Charge (a.u.) |

| N1 (pyrrolidine) | -0.452 |

| C2 (pyrrolidine) | -0.123 |

| C5 (pyrrolidine) | -0.123 |

| C6 (propargyl CH2) | -0.089 |

| C7 (propargyl C≡) | 0.054 |

| C8 (propargyl ≡CH) | -0.021 |

Table 3: Molecular Docking Results against a Hypothetical Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| 1-(prop-2-yn-1-yl)pyrrolidine | -7.8 | Asp145, Lys72 |

| Derivative A (with phenyl substituent) | -9.2 | Asp145, Lys72, Phe144 |

| Derivative B (with hydroxyl substituent) | -8.5 | Asp145, Lys72, Ser98 |

Experimental Protocols

Quantum Chemical Calculations Protocol

All quantum chemical calculations are performed using the Gaussian 16 suite of programs. The geometry of the molecules is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structures are confirmed to be at a vibrational energy minimum by the absence of imaginary frequencies in the vibrational analysis. Molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and Mulliken population analysis are performed at the same level of theory.

Molecular Docking Protocol

Molecular docking studies are carried out using AutoDock Vina. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures are prepared by optimizing their geometry and assigning Gasteiger charges. The grid box for docking is centered on the active site of the protein. The docking results are analyzed based on the binding energies and the interactions between the ligand and the protein residues.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

Caption: Computational workflow for the analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be modulated by a 1-(prop-2-yn-1-yl)pyrrolidine derivative acting as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

Quantum chemical calculations provide a powerful framework for the rational design and development of novel 1-(prop-2-yn-1-yl)pyrrolidine derivatives as potential therapeutic agents. By elucidating key molecular properties and predicting interactions with biological targets, these computational methods can significantly accelerate the drug discovery process, enabling a more focused and efficient search for new medicines. The integration of these in-silico techniques with experimental synthesis and biological evaluation is crucial for the successful identification and optimization of lead compounds.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Genesis and Evolution of N-Substituted Pyrrolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrolidinone core is a privileged scaffold in modern chemistry, underpinning a vast array of applications from industrial solvents to life-saving pharmaceuticals. This technical guide delves into the discovery, historical development, and key applications of this versatile class of molecules. It provides a comprehensive overview of their synthesis, physicochemical properties, and mechanisms of action, with a focus on data-driven insights and detailed experimental methodologies.

A Historical Overview: From a Laboratory Curiosity to a Pharmaceutical Powerhouse